5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-

Description

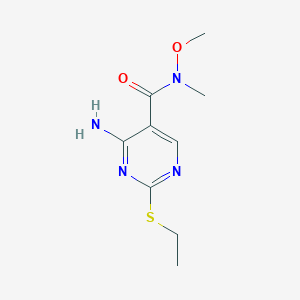

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- is a pyrimidine derivative featuring a carboxamide group at position 5 of the pyrimidine ring, with additional substituents at positions 2 (ethylthio) and 4 (amino). The N-methoxy-N-methyl carboxamide moiety is structurally distinct, as this group (a Weinreb amide) is often utilized in organic synthesis to stabilize intermediates or modulate solubility and bioavailability in medicinal chemistry contexts.

Properties

IUPAC Name |

4-amino-2-ethylsulfanyl-N-methoxy-N-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-4-16-9-11-5-6(7(10)12-9)8(14)13(2)15-3/h5H,4H2,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSOAMHSVXPCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using suitable precursors such as urea and malonic acid derivatives.

Introduction of the Ethylthio Group: : The ethylthio group is introduced through a substitution reaction, often using ethylthiolate salts.

Amination: : The amino group is introduced at the 4-position through nitration followed by reduction.

Carboxamide Formation: : The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.

Methoxy and Methyl Esterification: : The methoxy and methyl groups are introduced through esterification reactions using methanol and methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can convert the thioether group to a sulfoxide or sulfone.

Reduction: : Reduction reactions can reduce the nitro group to an amino group.

Substitution: : Substitution reactions can replace the ethylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: : Substitution reactions often use nucleophiles such as halides or alkylating agents.

Major Products Formed

Oxidation: : Sulfoxides and sulfones are common products of oxidation reactions.

Reduction: : The major product of reduction is the corresponding amine.

Substitution: : Various substituted pyrimidines can be formed depending on the nucleophile used.

Scientific Research Applications

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Substituent Analysis:

- C-2 Position : The ethylthio group in the target compound contrasts with methylthio () or more complex substituents like 2-(pyrrolidin-1-yl)ethylthio (). Ethylthio offers moderate lipophilicity, which may balance membrane permeability and solubility.

- C-4 Position: The 4-amino group is electron-donating, differing from electron-withdrawing groups like 4-chloro () or cyano (). This may alter electronic properties of the pyrimidine ring, affecting receptor binding.

Positional Effects:

- The target compound lacks substituents at C-5 or C-6, unlike compounds in , where C-6 substituents (e.g., 4-chlorobenzyl) significantly enhance antibacterial activity. This absence may reduce antibacterial efficacy but could mitigate toxicity.

Physicochemical Properties

Inferred properties based on structurally related compounds ():

*Estimates assume the carboxamide group reduces logP compared to ester derivatives.

Research Findings and Implications

Substituent Optimization : The ethylthio group at C-2 provides a balance of lipophilicity and synthetic accessibility but underperforms compared to nitrogen-containing thioethers in antifungal activity.

Solubility vs. Activity Trade-offs : The N-methoxy-N-methyl carboxamide likely improves aqueous solubility, critical for drug delivery, but may sacrifice potency observed in C-6-substituted analogs.

Q & A

Advanced Research Question

- Steric Hindrance : Bulky substituents (e.g., N-methoxy-N-methylamide) at C5 reduce nucleophilic attack efficiency. Computational tools (PISTACHIO, REAXYS) predict feasible sites for electrophilic substitution .

- Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) activate C2 for thiolation, while electron-donating groups (methoxy) deactivate it. Hammett parameters (σ) can model these effects .

- Case Study : In 6-methyl-2-phenylpyrimidines, C5 substitutions show 86.1° dihedral deviations, impacting reactivity .

What safety protocols are essential for handling this compound in academic labs?

Basic Research Question

- Toxicity Mitigation : Classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and closed systems during synthesis .

- Storage : Store at –20°C under argon to prevent hydrolysis of the carboxamide group .

- Emergency Response : Immediate decontamination with 5% NaHCO₃ for spills; consult SDS Section 11 for exposure management .

How can researchers address contradictions between computational reactivity predictions and experimental outcomes?

Advanced Research Question

- Model Calibration : Adjust force fields in software (e.g., Gaussian) to account for solvent effects or steric strain not captured in gas-phase calculations .

- By-Product Analysis : Use HRMS to identify unexpected adducts (e.g., dimerization via S–S bonds) that deviate from predicted pathways .

- Validation Studies : Replicate synthesis using alternative precursors (e.g., replacing ethylthio with methylthio) to isolate variables .

What analytical techniques are most effective for characterizing N-methoxy-N-methylamide derivatives?

Basic Research Question

- NMR : ¹H NMR (DMSO-d6) identifies methoxy (δ 3.2–3.4 ppm) and methylamide protons (δ 2.8–3.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks; isotopic patterns verify sulfur content .

- XRD : Resolve amide tautomerism by analyzing bond lengths (C=O ~1.23 Å) and angles .

What strategies optimize yield in multi-step pyrimidine syntheses?

Advanced Research Question

- Stepwise Monitoring : Use in-situ IR to track carboxamide formation (C=O stretch at ~1680 cm⁻¹) and adjust reaction time .

- Catalyst Screening : Test Pd/Cu systems for Suzuki-Miyaura couplings at C4/C5 positions; yields improve with Buchwald-Hartwig ligands .

- Workflow Integration : Automated flash chromatography (Heptane/EtOAc gradients) reduces purification losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.